Nicardipine hydrochloride

Descripción general

Descripción

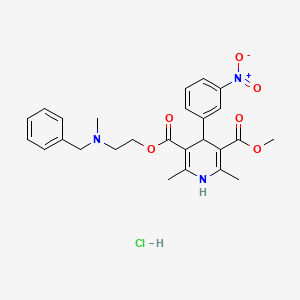

Hidróxido de nicardipina (fórmula química C26H30ClN3O6) es un compuesto orgánico clasificado como un: Hidróxido de nicardipina (fórmula química: C26H30ClN3O6) es un compuesto orgánico clasificado como un bloqueador de los canales de calcio . Se usa comúnmente para tratar la hipertensión (presión arterial alta) y la angina de pecho . Además, tiene aplicaciones en el manejo de la angina variante de Prinzmetal y el fenómeno de Raynaud .

Métodos De Preparación

Rutas sintéticas: El hidróxido de nicardipina se puede sintetizar a través de varias rutas. Un método común involucra la reacción del ácido 2,6-dimetil-4-(3-nitrofenil)-1,4-dihidropiridina-3,5-dicarboxílico con el clorhidrato de 3-[β-(N-bencil-N-metil)amino]etil 5-metiloéster. El proceso de síntesis incluye pasos de esterificación, nitración y posterior reducción.

Producción industrial: La producción industrial del hidróxido de nicardipina normalmente implica la síntesis a gran escala utilizando condiciones optimizadas. Los métodos específicos patentados empleados por los fabricantes farmacéuticos pueden no ser de dominio público.

Análisis De Reacciones Químicas

El hidróxido de nicardipina experimenta varias reacciones químicas:

- Esterificación : Formación del grupo éster durante la síntesis.

- Reducción : Reducción del grupo nitro a un grupo amino.

- Carboxilación : Introducción de grupos de ácidos carboxílicos.

- Amidación : Formación del enlace amida.

Los reactivos comunes incluyen agentes reductores (como el gas hidrógeno y un catalizador), cloruros de ácido y reacciones catalizadas por bases. El producto principal formado es el propio hidróxido de nicardipina.

Aplicaciones Científicas De Investigación

Química::

- El hidróxido de nicardipina sirve como un valioso compuesto de referencia para estudiar los bloqueadores de los canales de calcio y sus efectos sobre los canales iónicos.

- Los investigadores exploran sus interacciones con otros fármacos y su afinidad de unión a receptores específicos.

- En biología, ayuda a las investigaciones sobre la regulación del calcio celular y su impacto en el músculo liso vascular.

- En medicina, se utiliza para controlar la hipertensión y la angina de pecho, contribuyendo a la salud cardiovascular.

- Las empresas farmacéuticas utilizan el hidróxido de nicardipina en formulaciones de fármacos y como estándar para el control de calidad.

Mecanismo De Acción

La nicardipina inhibe selectivamente la afluencia de calcio a través de los canales de calcio activados por voltaje de tipo L en las células del músculo liso vascular. Al reducir la resistencia vascular periférica, disminuye la presión arterial. Sus efectos sobre el flujo sanguíneo coronario aumentan el suministro de oxígeno al corazón.

Comparación Con Compuestos Similares

El hidróxido de nicardipina pertenece a la clase de dihidropiridinas de los bloqueadores de los canales de calcio. Compuestos similares incluyen nifedipina, amlodipina y felodipina, que comparten el mismo mecanismo de acción pero difieren en farmacocinética e indicaciones clínicas .

Actividad Biológica

Nicardipine hydrochloride is a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension and angina pectoris. Its mechanism of action, pharmacokinetics, and clinical efficacy have been extensively studied, revealing significant insights into its biological activity.

Nicardipine exerts its pharmacological effects by inhibiting the influx of extracellular calcium ions through the membranes of myocardial and vascular smooth muscle cells. This inhibition occurs through several mechanisms:

- Deformation of Calcium Channels : Nicardipine alters the conformation of calcium channels, preventing calcium entry.

- Inhibition of Ion-Control Gating : It interferes with the gating mechanisms that control ion flow.

- Calcium Release Interference : Nicardipine may also disrupt the release of calcium from the sarcoplasmic reticulum.

The resultant decrease in intracellular calcium leads to:

- Dilation of coronary and systemic arteries

- Increased oxygen delivery to myocardial tissue

- Decreased total peripheral resistance and systemic blood pressure

- Reduced afterload on the heart .

Pharmacokinetics

- Absorption : Nicardipine is completely absorbed but undergoes first-pass metabolism, resulting in a bioavailability of approximately 35% following oral administration.

- Volume of Distribution : The volume of distribution is about 8.3 L/kg.

- Protein Binding : Over 95% of nicardipine binds to plasma proteins.

- Metabolism : It is extensively metabolized in the liver, with a half-life of approximately 8.6 hours.

- Clearance : The clearance rate is about 0.4 L/hr·kg when administered via infusion .

Case Studies and Clinical Trials

-

Hypertension Management :

A double-blind study involving 50 patients with mild essential hypertension demonstrated that nicardipine significantly reduced mean supine systolic/diastolic blood pressure by 21.2/15.0 mm Hg compared to a placebo group (P < 0.001) after six weeks . -

Acute Respiratory Failure :

A case report highlighted a patient who developed acute respiratory failure following nicardipine administration for hypertension management. The patient's condition improved significantly after discontinuing nicardipine, suggesting potential adverse effects related to its vasodilatory properties . -

Vascular Injury :

Research indicated that nicardipine can cause dose-dependent cell injury in human dermal microvascular endothelial cells, characterized by decreased cell viability and increased autophagic activity . This highlights a critical consideration regarding its safety profile in clinical settings.

Adverse Effects

Common adverse effects associated with nicardipine include:

Summary Table of Key Findings

| Parameter | Value/Description |

|---|---|

| Mechanism | Calcium channel blockade |

| Bioavailability | ~35% |

| Volume of Distribution | 8.3 L/kg |

| Protein Binding | >95% |

| Half-life | ~8.6 hours |

| Common Adverse Effects | Headache, flushing, peripheral edema |

Propiedades

IUPAC Name |

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKVCUNQWYTVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046992 | |

| Record name | Nicardipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69441-18-5, 54527-84-3 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-methyl 5-[2-[methyl(phenylmethyl)amino]ethyl] ester, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69441-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicardipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54527-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicardipine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054527843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzyl(methyl)amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069441185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICARDIPINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicardipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylatemonohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICARDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BC5011K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.